2-Methoxyethan-1-amine hydrobromide
Overview
Description
2-Methoxyethan-1-amine hydrobromide is a chemical compound with the molecular formula C₃H₁₀BrNO. It is a derivative of 2-methoxyethan-1-amine, where the amine group is protonated and paired with a hydrobromide anion. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxyethan-1-amine hydrobromide can be synthesized through the reaction of 2-methoxyethan-1-amine with hydrobromic acid. The reaction typically involves the following steps:
- Dissolving 2-methoxyethan-1-amine in an appropriate solvent such as ethanol or water.
- Adding hydrobromic acid to the solution.
- Allowing the reaction to proceed at room temperature or with gentle heating.
- Isolating the product by evaporating the solvent and recrystallizing the compound from a suitable solvent .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethan-1-amine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the amine group acts as a nucleophile.
Reductive Amination: It can be used in reductive amination reactions to form secondary and tertiary amines.
Aza-Michael Addition: It can react with α,β-unsaturated carbonyl compounds in aza-Michael addition reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve solvents like ethanol or acetonitrile.
Reductive Amination: Reagents such as aldehydes or ketones and reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Aza-Michael Addition: Reagents include α,β-unsaturated carbonyl compounds and conditions may involve basic catalysts.
Major Products Formed
Substitution Reactions: Formation of substituted amines.
Reductive Amination: Formation of secondary and tertiary amines.
Aza-Michael Addition: Formation of β-amino carbonyl compounds.
Scientific Research Applications
2-Methoxyethan-1-amine hydrobromide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-methoxyethan-1-amine hydrobromide depends on the specific reaction or application. In general, the compound acts as a nucleophile in substitution reactions, where the amine group attacks electrophilic centers. In reductive amination, it forms imines or enamines, which are then reduced to amines. The molecular targets and pathways involved vary based on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyethan-1-amine: The parent compound without the hydrobromide anion.
2-Methoxyethylamine: Another name for 2-methoxyethan-1-amine.
2-Methoxyethylammonium Bromide: Another salt form of the compound.
Uniqueness
2-Methoxyethan-1-amine hydrobromide is unique due to its specific combination of the amine group with the hydrobromide anion, which can influence its solubility, reactivity, and applications compared to other similar compounds .
Properties
IUPAC Name |
2-methoxyethanamine;hydrobromide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO.BrH/c1-5-3-2-4;/h2-4H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZUEHTWFIPWFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
663941-77-3 | |
Record name | Ethanamine, 2-methoxy-, hydrobromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=663941-77-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxyethylamine Hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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